Differentiation by Lipophilicity: Predicted LogP vs. Unsubstituted 5-Indanol
The introduction of a phenyl group at the 6-position markedly increases the predicted lipophilicity of the indan-5-ol scaffold. The target compound has a predicted LogP of 3.54790 [1]. This contrasts sharply with the unsubstituted parent, 2,3-dihydro-1H-inden-5-ol (5-indanol, CAS 1470-94-6), which is significantly more polar. While a precise experimental LogP for 5-indanol was not located in this analysis, its lower molecular weight and lack of an aromatic substituent qualitatively confirm its higher hydrophilicity. This difference is crucial for applications requiring specific lipophilicity-driven properties, such as membrane permeability or formulation in lipid-based delivery systems.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP = 3.54790 |
| Comparator Or Baseline | 2,3-dihydro-1H-inden-5-ol (5-Indanol, CAS 1470-94-6) – higher polarity (no precise experimental LogP available) |
| Quantified Difference | Qualitative increase in logP by several units |
| Conditions | In silico prediction (oil/water partition coefficient) |
Why This Matters
For procurement in drug discovery, lipophilicity dictates compound behavior in high-throughput screening assays, cellular permeability, and potential for nonspecific binding, making this a key differentiator for building focused compound libraries.
- [1] 4006787252.com. Predicted LogP for 6-Phenyl-2,3-dihydro-1H-inden-5-ol: 3.54790. View Source
